molecular formula C11H13N3O2S B11716112 (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11716112
M. Wt: 251.31 g/mol
InChI Key: POIFXWOTABHSKM-SDQBBNPISA-N
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Description

(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a hydrazone. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its antimicrobial and anticancer properties. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique chemical properties allow for the development of polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
  • 1-(5,5,5-Trichloropentyl)-1H-1,2,3-benzotriazole
  • 1-Phenyl-1H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone core structure This structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

(2Z)-2-[(Z)-3-(5-methylfuran-2-yl)propylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H13N3O2S/c1-8-4-5-9(16-8)3-2-6-12-14-11-13-10(15)7-17-11/h4-6H,2-3,7H2,1H3,(H,13,14,15)/b12-6-

InChI Key

POIFXWOTABHSKM-SDQBBNPISA-N

Isomeric SMILES

CC1=CC=C(O1)CC/C=N\N=C/2\NC(=O)CS2

Canonical SMILES

CC1=CC=C(O1)CCC=NN=C2NC(=O)CS2

Origin of Product

United States

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